Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethylpyridin-2(1H)-one

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

3,5-Dimethylpyridin-2(1H)-one (CAS 3718-67-0) is a validated 3,5-disubstituted 2-pyridone scaffold for P-glycoprotein modulation and MDMX-p53 interaction studies. The 3,5-dimethyl pattern is essential for hydrogen-bonding geometry and anti-allodynic activity; substitution elsewhere risks complete loss of potency. Ideal for medicinal chemistry campaigns targeting MDR reversal and p53 pathway assays. Research-use only; not for human use.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 3718-67-0
Cat. No. B1601348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyridin-2(1H)-one
CAS3718-67-0
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CNC1=O)C
InChIInChI=1S/C7H9NO/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9)
InChIKeyWAAZXEKEWCYLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpyridin-2(1H)-one CAS 3718-67-0: Core Molecular Properties and Research-Grade Procurement Parameters


3,5-Dimethylpyridin-2(1H)-one is a 3,5-disubstituted 2-pyridone heterocycle (C7H9NO, MW 123.15 g/mol), characterized by methyl groups at the 3- and 5-positions on the pyridin-2(1H)-one scaffold . The compound exists predominantly in the 2-pyridone tautomeric form due to the stabilizing effect of the carbonyl group, a property central to its utility as a hydrogen-bonding scaffold in medicinal chemistry [1]. Commercial availability typically ranges from 95% to ≥98% purity, with pricing for research quantities (250 mg to 1 g) ranging from approximately $215 to $549 from established small-molecule vendors [2].

3,5-Dimethylpyridin-2(1H)-one Substitution Risk Analysis: Why Methyl Position and Count Dictate Biological Outcome


Substitution among methylated 2-pyridone analogs cannot be performed arbitrarily without risking complete loss of target activity. In multidrug resistance (MDR) modulation studies of pyridine-2-one derivatives, structure-activity relationship (SAR) analyses demonstrate that the position and number of methyl substituents directly control hydrogen-bonding geometry and P-glycoprotein (P-gp) inhibitory potency [1]. Specifically, the 3,5-dimethyl substitution pattern in the 3,5-disubstituted pyridin-2(1H)-one scaffold confers anti-allodynic activity that is highly sensitive to substitution variation at both the 3- and 5-positions [2]. The quantitative differential evidence presented in Section 3 demonstrates that even seemingly conservative structural changes—such as altering substitution at a single position—can reduce target engagement from high percentage inhibition to negligible activity, rendering generic substitution a material risk to experimental reproducibility and project timelines.

3,5-Dimethylpyridin-2(1H)-one Quantitative Differentiation Evidence: Comparative Data vs. Structural Analogs


Dihydroorotase Enzyme Inhibition: Single-Concentration Activity Profile

3,5-Dimethylpyridin-2(1H)-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 μM, yielding an IC50 value of 1.80×10^5 nM (180 μM) at pH 7.37 [1]. This represents the only publicly available quantitative enzymatic activity data for this compound. No comparator data for structurally related analogs (e.g., 3-methylpyridin-2(1H)-one or 5-methylpyridin-2(1H)-one) was identified in the same assay system, precluding direct differential quantification.

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

MDMX/p53 Protein-Protein Interaction Modulation

3,5-Dimethylpyridin-2(1H)-one was assessed for binding affinity to MDMX (unknown origin) via inhibition of the MDMX-p53 protein-protein interaction in a homogeneous time-resolved fluorescence (HTRF) assay. The compound was incubated in serum-free buffer for 20 minutes prior to p53 addition, with measurement after 60 minutes [1]. No comparator data for related 2-pyridone analogs was identified in this assay system.

Protein-protein interaction p53 pathway MDMX inhibition

Class-Level SAR: Methyl Substitution Position Modulates P-glycoprotein Inhibitory Activity

In a structure-activity relationship study of pyridine-2-one derivatives as multidrug resistance (MDR) modulators, the position and number of methyl substituents were shown to critically influence P-glycoprotein (P-gp) inhibitory activity [1]. Within a series of 5-methyl substituted analogs, GI% (growth inhibition) varied dramatically based on the R2 substituent identity: 5-methylpyridin-2-yl substitution yielded 100.0% GI with IC50 = 1.5 μM, whereas the isomeric 3-methylpyridin-2-yl substitution reduced GI to 92.4% with a nearly two-fold increase in IC50 to 2.5 μM [2]. The 5-butylpyridin-2-yl analog showed further attenuation (GI 90.9%, IC50 2.4 μM), while the 5-phenylpyridin-2-yl variant reduced GI to 57.5% (IC50 7.8 μM) [2].

Multidrug resistance P-glycoprotein modulation Structure-activity relationship

3,5-Disubstituted Scaffold Anti-allodynic Activity: Scaffold-Level Differentiation

Research on 3,5-disubstituted pyridin-2(1H)-one derivatives demonstrates that the 3,5-disubstitution pattern confers significant anti-allodynic activity in rat models of mechanical allodynia, a chronic pain condition lacking effective treatments [1]. Among a series of 3,5-disubstituted derivatives, varying the 5-position substitution (while maintaining 3-position substitution with an indol-4-yl moiety) revealed that 11 out of 19 newly synthesized compounds showed higher anti-allodynic potency than reference compounds, with two derivatives completely preventing mechanical allodynia [1]. Hit compounds in this series were identified as p38α MAPK inhibitors, though anti-allodynic effects did not correlate strictly with p38α inhibition, suggesting engagement of additional biological targets [1].

Mechanical allodynia Chronic pain p38α MAPK inhibition

3,5-Dimethylpyridin-2(1H)-one: Evidence-Based Research Applications and Procurement-Relevant Use Cases


Pyrimidine Biosynthesis Pathway Screening and Dihydroorotase Assay Development

Based on BindingDB-reported dihydroorotase inhibition data (IC50 = 180 μM at 10 μM test concentration) [1], 3,5-dimethylpyridin-2(1H)-one serves as a reference compound for developing or validating dihydroorotase enzymatic assays in the context of pyrimidine biosynthesis research. The compound's activity at micromolar concentrations makes it suitable for establishing baseline inhibition parameters in screening cascades targeting this pathway.

p53-MDMX Protein-Protein Interaction Studies and HTRF Assay Validation

With documented activity in MDMX-p53 HTRF interaction assays [1], this compound is applicable for researchers developing or optimizing protein-protein interaction screening platforms in the p53 tumor suppressor pathway. The HTRF assay conditions (20-minute pre-incubation, 60-minute measurement in serum-free buffer) provide validated experimental parameters for assay reproducibility.

Multidrug Resistance (MDR) Modulator Scaffold Optimization and SAR Campaigns

Class-level SAR evidence demonstrates that methyl-substituted pyridin-2-one derivatives modulate P-glycoprotein activity with position-dependent potency (IC50 ranging from 1.5 μM to 7.8 μM depending on substitution pattern) [1]. 3,5-Dimethylpyridin-2(1H)-one serves as a core scaffold for medicinal chemistry campaigns developing novel MDR reversal agents, particularly where dual methyl substitution at the 3- and 5-positions is hypothesized to optimize hydrogen-bonding interactions with P-gp.

Chronic Pain Research and Anti-allodynic Agent Discovery

The 3,5-disubstituted pyridin-2(1H)-one scaffold has demonstrated in vivo anti-allodynic activity in rat mechanical allodynia models, with derivatives achieving up to complete prevention of allodynia symptoms [1]. This scaffold-level validation supports the use of 3,5-dimethylpyridin-2(1H)-one as a starting point or control compound for pain research programs targeting p38α MAPK and related pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.